2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone

Catalog No.
S8192430
CAS No.
M.F
C10H9F2N3O
M. Wt
225.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone

Product Name

2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone

IUPAC Name

2-fluoro-2-(4-fluoro-3H-1,2,4-triazol-2-yl)-1-phenylethanone

Molecular Formula

C10H9F2N3O

Molecular Weight

225.19 g/mol

InChI

InChI=1S/C10H9F2N3O/c11-10(15-7-14(12)6-13-15)9(16)8-4-2-1-3-5-8/h1-6,10H,7H2

InChI Key

IYKYCTRQXRZZPZ-UHFFFAOYSA-N

SMILES

C1N(C=NN1C(C(=O)C2=CC=CC=C2)F)F

Canonical SMILES

C1N(C=NN1C(C(=O)C2=CC=CC=C2)F)F

2,4-Difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone is a synthetic compound characterized by the presence of a difluoroacetophenone moiety linked to a 1H-1,2,4-triazole unit. Its molecular formula is C₁₀H₇F₂N₃O, and it has a molecular weight of 223.18 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing antifungal agents due to the triazole component, which is commonly found in various antifungal drugs like fluconazole and voriconazole .

Due to its functional groups:

  • Grignard Reactions: The ketone group allows for nucleophilic attack by Grignard reagents, facilitating the formation of alcohols.
  • Aldol Reactions: The presence of the ketone moiety also enables aldol condensation reactions, leading to the formation of β-hydroxy ketones or α,β-unsaturated ketones.
  • Dehalogenation: The synthesis of 2,4-difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone often involves dehalogenation reactions using palladium carbon as a catalyst under hydrogen atmosphere .

The biological activity of 2,4-difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone is primarily linked to its role as an intermediate in the synthesis of antifungal agents. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased permeability and ultimately cell death in susceptible fungi .

In studies involving live Candida cells, modifications of this compound have been used to investigate antifungal mechanisms through fluorescent microscopy .

The synthesis of 2,4-difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-chloro-2',4'-difluoroacetophenone and 3-chloro-1,2,4-triazole.
  • Reaction Conditions: The reaction is conducted in an appropriate solvent (such as anhydrous tetrahydrofuran or ethanol) at temperatures ranging from 10°C to 75°C. Potassium carbonate is often used as a base during the reaction .
  • Catalysis: In some methods, palladium carbon is employed as a catalyst under hydrogen atmosphere for dehalogenation processes .
  • Purification: After completion of the reaction, the product is purified through filtration and crystallization techniques to obtain high purity yields.

The primary applications of 2,4-difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone include:

  • Pharmaceutical Development: It serves as a key building block in the synthesis of triazole-based antifungal agents.
  • Research Tool: Due to its fluorescent properties when modified with chromophores, it can be utilized in biological imaging studies to track drug action in live cells.
  • Chemical Intermediates: It acts as an important intermediate in organic synthesis for various bioactive compounds .

Interaction studies involving 2,4-difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone focus on its binding affinity and inhibitory effects on fungal enzymes. Research has shown that modifications to this compound can enhance its efficacy against specific fungal strains by improving its interaction with target proteins involved in fungal growth and metabolism .

In addition to antifungal studies, there may be potential investigations into its interactions with other biological targets that could lead to broader therapeutic applications.

Several compounds share structural similarities with 2,4-difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
FluconazoleTriazole ring with a difluorobenzene moietyWidely used antifungal agent
VoriconazoleTriazole structure similar to fluconazoleBroad-spectrum antifungal activity
EfinaconazoleContains a triazole ring and difluorobenzeneTopical treatment for fungal infections
5-FluorocytosineFluorinated pyrimidine derivativeAntiviral activity against certain viruses

These compounds highlight the unique positioning of 2,4-difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone within the context of triazole-containing pharmaceuticals. Its distinct difluorinated structure may offer unique pharmacological properties that differentiate it from other triazole derivatives.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Exact Mass

225.07136824 g/mol

Monoisotopic Mass

225.07136824 g/mol

Heavy Atom Count

16

Dates

Last modified: 02-18-2024

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